Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2-(2,3-dimethylphenoxy)ethyl moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the ethyl ester group: The ethyl ester group is introduced via esterification, where the piperidine derivative reacts with ethyl chloroformate under basic conditions.
Attachment of the 2-(2,3-dimethylphenoxy)ethyl moiety: This step involves the nucleophilic substitution reaction between the piperidine derivative and 2-(2,3-dimethylphenoxy)ethyl chloride in the presence of a base like sodium hydride.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors ensure efficient mixing and temperature control.
Purification steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure compound.
Quality control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxyethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-4-carboxylate
- Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-2-carboxylate
Uniqueness
Ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-4-21-18(20)16-8-6-10-19(13-16)11-12-22-17-9-5-7-14(2)15(17)3;/h5,7,9,16H,4,6,8,10-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKMZSKAQNMWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCOC2=CC=CC(=C2C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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